molecular formula C14H11Cl2N3O3 B15015013 2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(furan-2-ylmethyl)-2-oxoacetamide

2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(furan-2-ylmethyl)-2-oxoacetamide

Katalognummer: B15015013
Molekulargewicht: 340.2 g/mol
InChI-Schlüssel: SURVBCPEYWKBDL-CNHKJKLMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE is a synthetic organic compound characterized by the presence of a hydrazinecarbonyl group linked to a furan ring and a dichlorophenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE typically involves the condensation of 2,3-dichlorobenzaldehyde with hydrazinecarboxamide, followed by the reaction with furan-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or reduced furan rings.

    Substitution: The dichlorophenyl moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies related to cell signaling, protein interactions, and metabolic pathways.

Wirkmechanismus

The mechanism of action of 1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

  • 1-{N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE
  • 1-{N’-[(E)-(2,5-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE
  • 1-{N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE

Uniqueness: The uniqueness of 1-{N’-[(E)-(2,3-DICHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(FURAN-2-YL)METHYL]FORMAMIDE lies in its specific substitution pattern on the phenyl ring and the presence of both hydrazinecarbonyl and furan moieties. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C14H11Cl2N3O3

Molekulargewicht

340.2 g/mol

IUPAC-Name

N'-[(E)-(2,3-dichlorophenyl)methylideneamino]-N-(furan-2-ylmethyl)oxamide

InChI

InChI=1S/C14H11Cl2N3O3/c15-11-5-1-3-9(12(11)16)7-18-19-14(21)13(20)17-8-10-4-2-6-22-10/h1-7H,8H2,(H,17,20)(H,19,21)/b18-7+

InChI-Schlüssel

SURVBCPEYWKBDL-CNHKJKLMSA-N

Isomerische SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)C(=O)NCC2=CC=CO2

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)C(=O)NCC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.